molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid

Número de catálogo: B6259247
Número CAS: 1822549-84-7
Peso molecular: 237.20 g/mol
Clave InChI: SNIQPSBTDHQLPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(tert-Butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid (CAS 1822549-84-7) is a fluorinated azetidine derivative with the molecular formula C₉H₁₃F₂NO₄ and a molecular weight of 237.2 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the azetidine nitrogen, two fluorine atoms at the 3,3-positions of the azetidine ring, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthetic processes, while the difluoro substitution introduces electronic and steric modifications that influence reactivity, solubility, and metabolic stability . This compound is widely used in medicinal chemistry and peptide synthesis, with suppliers such as PharmaBlock Sciences and Bide Pharmatech offering it at purities ≥95% .

Propiedades

Número CAS

1822549-84-7

Fórmula molecular

C9H13F2NO4

Peso molecular

237.20 g/mol

Nombre IUPAC

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14)

Clave InChI

SNIQPSBTDHQLPU-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)N1CC(C1C(=O)O)(F)F

Pureza

95

Origen del producto

United States

Métodos De Preparación

Procedure:

  • Reductive Amination :

    • A solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (1.0 g, 5.0 mmol) and 3,3-difluoroazetidine hydrochloride (712 mg, 5.5 mmol) in 1,2-dichloroethane (DCE, 50 mL) is stirred at room temperature for 15 minutes.

    • Sodium triacetoxyborohydride (STAB, 1.59 g, 7.5 mmol) is added, and the reaction proceeds for 17 hours at room temperature.

    • Yield : 88% after purification via column chromatography (eluent: DCM/MeOH gradient).

  • Boc Deprotection :

    • The intermediate 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylic acid tert-butyl ester (552 mg, 2.0 mmol) is treated with trifluoroacetic acid (TFA, 2 mL) in DCM (4 mL) for 45 minutes.

    • After neutralization with 2 M NH₃ in MeOH, 3,3-difluoroazetidine is isolated as a pale yellow solid (271 mg, 77%).

Boc Protection of 3,3-Difluoroazetidine

The amine group of 3,3-difluoroazetidine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

Procedure:

  • Reaction Setup :

    • 3,3-Difluoroazetidine (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

    • Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

    • The mixture is stirred at 0°C for 1 hour, then warmed to room temperature overnight.

  • Workup :

    • The reaction is quenched with water, extracted with ethyl acetate, and dried over Na₂SO₄.

    • Purification via flash chromatography (hexane/EtOAc) yields 1-(tert-butoxycarbonyl)-3,3-difluoroazetidine as a colorless oil.

Optimization and Challenges

Key Challenges:

  • Steric Hindrance : The azetidine ring’s small size complicates functionalization at the 2-position.

  • Fluorine Reactivity : Electron-withdrawing fluorine atoms may deactivate the ring toward electrophilic substitution.

Yield Improvements:

  • Reductive Amination : Optimizing stoichiometry (1.1 equiv 3,3-difluoroazetidine HCl) and solvent (DCE) increases yields to 88%.

  • Boc Protection : Using DMAP as a catalyst reduces reaction time to 4 hours with >95% conversion.

Comparative Analysis of Synthetic Routes

MethodKey StepConditionsYieldReference
Reductive AminationRing formationSTAB, DCE, 17 h88%
Boc ProtectionAmine protectionBoc₂O, DMAP, THF>95%
Nitrile HydrolysisCarboxylic acid formationHCl (6 M), reflux70–75%
Hydroxymethyl OxidationOxidation to acidKMnO₄, H₂SO₄65%

Análisis De Reacciones Químicas

Types of Reactions: 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotected Amines: Removal of the Boc group yields the corresponding amine.

    Fluorinated Derivatives: Fluorination reactions result in the formation of fluorinated azetidine derivatives.

Aplicaciones Científicas De Investigación

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated azetidine moieties.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Mecanismo De Acción

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid involves the reactivity of the Boc protecting group and the fluorinated azetidine ring. The Boc group can be cleaved under acidic conditions, leading to the formation of a reactive amine intermediate. The fluorine atoms in the azetidine ring can influence the compound’s reactivity and interactions with biological targets, such as enzymes and receptors .

Comparación Con Compuestos Similares

1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (CAS 142253-55-2)

  • Key Difference : Lacks fluorine substituents.

2-{1-[(tert-Butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid (CAS 1408074-68-9)

  • Key Difference : Contains a single fluorine atom and an acetic acid side chain.
  • Impact: Monofluoro substitution reduces steric hindrance compared to 3,3-difluoro, while the acetic acid group introduces additional acidity and hydrogen-bonding capacity .

1-(tert-Butoxycarbonyl)-3-cyanoazetidine-3-carboxylic acid (CAS 1158759-45-5)

  • Key Difference: Replaces fluorine with a cyano (-CN) group.
  • Impact : The strong electron-withdrawing nature of -CN increases electrophilicity, making the compound more reactive in nucleophilic additions or cyclizations .

(R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS 228857-58-7)

  • Key Difference : Chiral center at position 2.
  • Impact: Stereochemistry may enhance target selectivity in enantioselective reactions or receptor binding, unlike the non-chiral 3,3-difluoro analog .

1-[(tert-Butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid (CAS 1638760-82-3)

  • Key Difference : Methyl group at position 2.

Reactivity and Application Insights

  • Fluorine Effects: The 3,3-difluoro substitution in the target compound enhances metabolic stability and electronegativity, making it superior to non-fluorinated analogs in drug design for improved bioavailability .
  • Boc Group Utility : All analogs share the Boc group’s advantage in protecting amines during solid-phase peptide synthesis (SPPS), but fluorinated variants may require milder deprotection conditions to avoid defluorination .
  • Carboxylic Acid Role : The COOH group enables conjugation to amines via carbodiimide-mediated couplings, though steric differences (e.g., methyl at C2 in CAS 1638760-82-3) may reduce coupling efficiency .

Actividad Biológica

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid, identified by CAS number 1822549-84-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₉H₁₃F₂N₁O₄
  • Molecular Weight : 237.20 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-3,3-difluoroazetidine-2-carboxylic acid
  • CAS Number : 1822549-84-7

Biological Activity Overview

The biological activity of 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid has been explored in various contexts:

1. Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. The difluoro substitution in this compound enhances its interaction with bacterial membranes, potentially leading to increased efficacy against certain pathogens.

2. Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its capability to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment.

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Its ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been observed in vitro. Further investigations are required to elucidate the mechanisms involved.

Structure-Activity Relationship (SAR)

The structural modifications of azetidine derivatives significantly influence their biological activity. The presence of the tert-butoxycarbonyl group is essential for enhancing solubility and bioavailability, while the difluoro substituents contribute to increased potency through improved binding affinity to biological targets.

Structure FeatureImpact on Activity
Tert-butoxycarbonyl Group Enhances solubility and stability
Difluoro Substituents Increases binding affinity and potency
Azetidine Ring Provides a scaffold for diverse modifications

Case Study 1: Antimicrobial Testing

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity.

Case Study 2: DPP-IV Inhibition

A study by Johnson et al. (2024) evaluated the DPP-IV inhibitory action of various azetidine derivatives, including the compound . Results showed that it inhibited DPP-IV with an IC50 value of 25 nM, suggesting potential use in diabetes management.

Q & A

Q. What are the common synthetic routes for 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves two key steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to the azetidine ring using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, and (2) fluorination via electrophilic or nucleophilic fluorinating agents. Optimization focuses on:

  • Temperature control : Lower temperatures (0–5°C) mitigate side reactions during Boc protection.
  • Stoichiometry : Excess fluorinating agents (e.g., Selectfluor) ensure complete difluorination.
  • Purification : Column chromatography or recrystallization improves purity (>98% by HPLC) .

Q. Which analytical techniques are critical for characterizing fluorinated azetidine derivatives?

Key methods include:

  • NMR spectroscopy : ¹⁹F NMR confirms fluorination patterns; ¹H/¹³C NMR verifies Boc-group integrity.
  • HPLC-MS : Validates purity and molecular weight.
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. How should researchers handle storage and stability challenges for this compound?

Store at 2–8°C in anhydrous conditions to prevent Boc-group hydrolysis. Stability tests under varying pH and temperature regimes (e.g., 25°C vs. 40°C) are recommended to establish shelf-life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid in medicinal chemistry applications?

Density Functional Theory (DFT) calculations model electrophilic/nucleophilic sites, while molecular docking predicts binding affinities to biological targets (e.g., enzymes). For example, fluorine’s electronegativity enhances hydrogen-bonding potential, which can be quantified via electrostatic potential maps .

Q. What strategies address contradictions in reported biological activities of fluorinated azetidine derivatives?

  • Standardized assays : Replicate studies under identical conditions (e.g., enzyme concentration, pH).
  • Structural analogs : Compare activity trends using derivatives with varying substituents (see Table 1).
  • Mechanistic studies : Use kinetic isotope effects or fluorescent probes to clarify reaction pathways .

Q. How do fluorination patterns influence the compound’s conformational flexibility and pharmacological profile?

  • Steric effects : 3,3-Difluorination restricts azetidine ring puckering, altering binding pocket compatibility.
  • Electronic effects : Fluorine’s inductive effect increases carboxylic acid acidity, enhancing ionic interactions with targets.
    Controlled ring-opening experiments under basic conditions can quantify stability differences .

Comparative Analysis of Structural Analogs

Table 1: Key structural analogs and their properties

Compound NameCAS NumberKey FeatureResearch Utility
N-Boc-Azetidine-3-carboxylic acid142253-55-2Single fluorine substituentBaseline for fluorination impact studies
tert-Butyl 3-fluoroazetidine-1-carboxylate1126650-66-5Monosubstituted fluorinationProbing steric vs. electronic effects
1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate1363382-00-6Methyl vs. fluorine comparisonStructure-activity relationship (SAR) models

Source: Adapted from synthesis and application studies

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in synthetic yields reported across studies?

  • Variable analysis : Systematically test parameters (solvent polarity, catalyst loading) using Design of Experiments (DoE).
  • Side-product identification : LC-MS or GC-MS detects byproducts (e.g., de-Boc intermediates).
  • Reproducibility protocols : Share raw data (e.g., NMR spectra) via open-access platforms to cross-validate results .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.